molecular formula C22H22FN3O3S B11281565 N-(4-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

N-(4-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B11281565
M. Wt: 427.5 g/mol
InChI Key: GCQGZNVLXFBJSQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Thioacetamide Group: The thioacetamide group can be introduced via nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide
  • N-(4-bromophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide
  • N-(4-methylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Uniqueness

N-(4-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets.

Properties

Molecular Formula

C22H22FN3O3S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide

InChI

InChI=1S/C22H22FN3O3S/c23-16-5-7-17(8-6-16)24-21(27)15-30-20-13-26(19-4-2-1-3-18(19)20)14-22(28)25-9-11-29-12-10-25/h1-8,13H,9-12,14-15H2,(H,24,27)

InChI Key

GCQGZNVLXFBJSQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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